molecular formula C18H21N3S B5644767 4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide CAS No. 2349-64-6

4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide

Cat. No. B5644767
CAS RN: 2349-64-6
M. Wt: 311.4 g/mol
InChI Key: UKQWHQCLFVMXSX-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide, also known as MeOPP, is a chemical compound that belongs to the piperazine family. It is a white crystalline solid that is commonly used in scientific research as a tool to study the central nervous system.

Mechanism of Action

4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide acts as a selective serotonin and dopamine reuptake inhibitor. It binds to the serotonin and dopamine transporters, preventing the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, leading to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. 4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide has also been shown to decrease the activity of the noradrenergic system, which is involved in the regulation of arousal and attention.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide in lab experiments is its selectivity for the serotonin and dopamine transporters. This allows researchers to study the effects of drugs on these specific systems without affecting other neurotransmitter systems. However, one limitation of using 4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide is its potential toxicity. It has been shown to have neurotoxic effects in some animal studies, and caution should be taken when using it in lab experiments.

Future Directions

There are several future directions for research on 4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide. One area of interest is its potential use as a therapeutic drug for the treatment of depression and other mood disorders. 4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide has been shown to have antidepressant-like effects in animal studies, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a tool for studying the role of the dopamine and serotonin systems in addiction and substance abuse. 4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide has been shown to modulate the activity of these systems, and further research could lead to the development of new treatments for addiction.

Synthesis Methods

4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide can be synthesized by reacting 4-methylbenzylamine with thionyl chloride, followed by reaction with N-phenylpiperazine. The resulting compound is then reacted with carbon disulfide to obtain 4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide.

Scientific Research Applications

4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide has been widely used in scientific research to study the central nervous system. It is commonly used as a tool to investigate the mechanism of action of various drugs, including antidepressants and antipsychotics. 4-(4-methylphenyl)-N-phenyl-1-piperazinecarbothioamide has also been used to study the effects of drugs on the dopamine and serotonin systems in the brain.

properties

IUPAC Name

4-(4-methylphenyl)-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3S/c1-15-7-9-17(10-8-15)20-11-13-21(14-12-20)18(22)19-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQWHQCLFVMXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946173
Record name 4-(4-Methylphenyl)-N-phenylpiperazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809734
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

2349-64-6
Record name NSC89462
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Methylphenyl)-N-phenylpiperazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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